3-Butyn-1-OL

Description

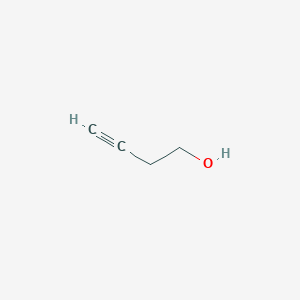

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

but-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-3-4-5/h1,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJZCIYGRUNXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022136 | |

| Record name | 3-Butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Butyn-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

927-74-2 | |

| Record name | 3-Butyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BUTYN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-3-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTYNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P74L430293 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Butyn-1-OL structure and molecular weight

An In-depth Technical Guide on 3-Butyn-1-ol: Structure and Molecular Properties

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, focusing on its chemical structure and molecular weight.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₄H₆O[1][2][3][4] |

| Molecular Weight | 70.09 g/mol |

| IUPAC Name | but-3-yn-1-ol |

| Linear Formula | HC≡CCH₂CH₂OH |

| SMILES | C#CCCO |

Chemical Structure Visualization

The molecular structure of this compound, a terminal acetylenic compound, is characterized by a four-carbon chain containing a terminal alkyne group (a carbon-carbon triple bond) and a primary alcohol group at the opposite end. The structure is depicted in the following diagram.

References

Spectroscopic Profile of 3-Butyn-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-butyn-1-ol, a valuable building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometric analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.81 | Triplet | 2H | -CH₂-OH |

| 2.49 | Triplet of Triplets | 2H | -C≡C-CH₂- |

| 1.98 | Triplet | 1H | -C≡CH |

| 1.75 (variable) | Singlet (broad) | 1H | -OH |

Solvent: CDCl₃. Instrument Frequency: 400 MHz.[1][2]

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 80.5 | -C ≡CH |

| 70.0 | -C≡C H |

| 60.8 | -C H₂-OH |

| 23.5 | -C≡C-C H₂- |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 (broad) | Strong | O-H stretch (alcohol) |

| 3290 | Strong, Sharp | ≡C-H stretch (alkyne) |

| 2940, 2880 | Medium | C-H stretch (alkane) |

| 2120 | Weak | C≡C stretch (alkyne) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Sample Preparation: Liquid Film/Neat.[5]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 70 | 5 | [M]⁺ (Molecular Ion) |

| 69 | 30 | [M-H]⁺ |

| 57 | 40 | [M-CH₃]⁺ (unlikely), more likely [C₄H₉]⁺ from rearrangement |

| 41 | 100 | [C₃H₅]⁺ (Propargyl cation) |

| 39 | 85 | [C₃H₃]⁺ |

| 31 | 70 | [CH₂OH]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for the analysis of small organic molecules like this compound and are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

The sample was gently agitated to ensure homogeneity.

-

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans were typically acquired to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the internal TMS standard.

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (for a 400 MHz ¹H) NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) were acquired.

-

Data Processing: Similar to ¹H NMR, the FID was Fourier transformed and processed. Chemical shifts were referenced to the solvent peak of CDCl₃ (δ 77.16 ppm) or internal TMS.

Infrared (IR) Spectroscopy

ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) Spectroscopy:

-

The diamond crystal of the ATR accessory was cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum was collected.

-

A small drop of neat this compound was placed directly onto the crystal.

-

The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (typically 16-32) were co-added to improve the signal-to-noise ratio.

Gas-Phase IR Spectroscopy:

-

A small amount of this compound was injected into a heated gas cell.

-

The cell was placed in the sample compartment of an FTIR spectrometer.

-

The spectrum was recorded, typically at a higher resolution than the liquid-phase spectrum to resolve rotational-vibrational fine structure.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) was prepared.

-

The sample was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

The molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

The detector recorded the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow of spectroscopic analysis for the structural elucidation of this compound.

Caption: Overall workflow of spectroscopic techniques for structural elucidation.

References

A Comprehensive Technical Guide to the Solubility and Miscibility of 3-Butyn-1-OL in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and miscibility of 3-Butyn-1-OL, a versatile bifunctional building block in organic synthesis. Understanding its behavior in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This document compiles available data, presents detailed experimental protocols for solubility and miscibility determination, and offers visual representations of experimental workflows.

Core Concepts: Solubility and Miscibility

Solubility refers to the maximum amount of a substance (solute) that can be dissolved in a given amount of another substance (solvent) at a specific temperature to form a saturated solution. It is a quantitative measure, often expressed in units such as grams per 100 milliliters ( g/100 mL) or moles per liter (mol/L).

Miscibility , on the other hand, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a single, homogeneous phase. If two liquids are miscible, they are completely soluble in each other. Conversely, immiscible liquids will form separate layers when mixed.

Solubility and Miscibility Profile of this compound

This compound is a polar organic molecule, owing to the presence of a hydroxyl (-OH) group, which allows for hydrogen bonding. This structural feature largely dictates its solubility and miscibility characteristics.

Based on available literature, this compound exhibits high miscibility with a range of common polar organic solvents.[1][2] Conversely, it is reported to be immiscible with nonpolar aliphatic hydrocarbon solvents.[1][2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in readily available literature. However, some sources provide semi-quantitative information, which is summarized in the table below.

| Solvent Class | Solvent | Solubility/Miscibility | Temperature (°C) | Pressure (atm) | Data Type | Reference |

| Alcohols | Ethanol | Miscible | Not Specified | Not Specified | Qualitative | [1] |

| Methanol | Miscible | Not Specified | Not Specified | Qualitative | ||

| Isopropanol | Miscible | Not Specified | Not Specified | Qualitative | ||

| Ethers | Diethyl Ether | Miscible | Not Specified | Not Specified | Qualitative | |

| Ketones | Acetone | Miscible | Not Specified | Not Specified | Qualitative | |

| Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | > 27 mg/mL | Not Specified | Not Specified | Semi-quantitative | |

| Hydrocarbons | Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Immiscible | Not Specified | Not Specified | Qualitative |

Experimental Protocols for Determination of Solubility and Miscibility

The following are detailed methodologies for the experimental determination of the miscibility and quantitative solubility of a liquid analyte like this compound in an organic solvent.

Protocol 1: Determination of Miscibility

Objective: To qualitatively determine if this compound is miscible with a given organic solvent at room temperature.

Materials:

-

This compound (analyte)

-

Organic solvent of interest

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Clear glass vials with caps

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination.

-

Initial Mixing: In a clear glass vial, add equal volumes (e.g., 2 mL each) of this compound and the organic solvent.

-

Agitation: Cap the vial securely and vortex the mixture for 1-2 minutes to ensure thorough mixing.

-

Observation: Allow the mixture to stand undisturbed for at least 5 minutes. Observe the vial against a well-lit background.

-

Miscible: A single, clear, homogeneous phase indicates that the two liquids are miscible.

-

Immiscible: The formation of two distinct layers (a meniscus will be visible between them) indicates that the liquids are immiscible.

-

Partially Miscible: A cloudy or turbid appearance that does not clarify upon standing suggests partial miscibility.

-

-

Confirmation at Different Ratios: To confirm complete miscibility, repeat the procedure with varying volume ratios of this compound to the solvent (e.g., 1:9 and 9:1). The absence of phase separation at all proportions confirms miscibility.

Protocol 2: Quantitative Determination of Solubility (Isothermal Shake-Flask Method)

Objective: To quantitatively determine the solubility of this compound in an organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatically controlled shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

-

Sealed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solvent is fully saturated with the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no undissolved droplets are taken.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This removes any suspended micro-droplets.

-

Determine the mass of the collected saturated solution.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of this compound in the same organic solvent with known concentrations.

-

Analyze the filtered saturated sample and the calibration standards using a validated analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration determined in the previous step. This can be expressed in various units, such as g/100 mL or mol/L, by applying appropriate conversions based on the volume and density of the solvent and the molar mass of this compound.

-

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Miscibility Determination.

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide to the Synthesis of 3-Butyn-1-OL from Ethylene Oxide and Sodium Acetylide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-butyn-1-ol, a valuable building block in the pharmaceutical and fine chemical industries. The synthesis from ethylene oxide and sodium acetylide is a classical and important transformation, offering a direct route to this versatile bifunctional molecule. This document details the underlying reaction mechanism, provides a thorough experimental protocol, summarizes key quantitative data, and outlines the necessary safety precautions.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, including the antihistamine Fexofenadine, as well as in the preparation of agrochemicals and specialty polymers. Its structure incorporates both a terminal alkyne and a primary alcohol, allowing for a wide range of subsequent chemical modifications. The reaction between sodium acetylide and ethylene oxide represents a fundamental and efficient method for its preparation. This guide will focus on the practical aspects of this synthesis, providing researchers with the detailed information necessary to perform this reaction safely and effectively in a laboratory setting.

Reaction Mechanism and Principles

The synthesis of this compound from sodium acetylide and ethylene oxide is a classic example of a nucleophilic addition reaction, followed by the ring-opening of an epoxide. The reaction proceeds in two main stages:

-

Formation of Sodium Acetylide: Acetylene is a weak acid (pKa ≈ 25) and can be deprotonated by a strong base to form the acetylide anion. In this synthesis, sodium amide (NaNH₂), a very strong base, is typically used to deprotonate acetylene, generating sodium acetylide in situ. This reaction is usually carried out in liquid ammonia, which serves as a solvent and facilitates the reaction at low temperatures.

-

Nucleophilic Attack and Ring-Opening: The resulting sodium acetylide is a potent nucleophile. It attacks one of the electrophilic carbon atoms of the ethylene oxide ring. This nucleophilic attack results in the opening of the strained three-membered epoxide ring and the formation of a sodium alkoxide intermediate.

-

Protonation: The reaction is then quenched with a mild acid, typically ammonium chloride, to protonate the alkoxide and yield the final product, this compound.

The overall chemical transformation is as follows:

Quantitative Data Summary

The yield and purity of this compound synthesized via this method can be influenced by several factors, including the purity of reagents, reaction temperature, and the efficiency of the workup procedure. Historically, yields have been reported to be somewhat inconsistent, ranging from 15% to 45%.[1][2] However, with careful control of the reaction conditions, higher yields can be achieved.

| Parameter | Value | Reference |

| Reported Yield | 15 - 45% | [1][2] |

| Boiling Point | 128-130 °C | |

| Density | 0.926 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.441 | |

| ¹H NMR (CDCl₃) δ (ppm) | 2.0 (t, 1H), 2.5 (dt, 2H), 3.7 (t, 2H), 1.9 (s, 1H) | |

| ¹³C NMR (CDCl₃) δ (ppm) | 23.5, 60.8, 69.5, 81.0 |

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of acetylenic alcohols using sodium acetylide and epoxides.[3]

Safety Precautions:

-

This reaction must be carried out in a well-ventilated fume hood.

-

Liquid ammonia is a hazardous substance; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Sodium metal is highly reactive with water and should be handled with care.

-

Ethylene oxide is a toxic and flammable gas. It should be handled in a closed system.

-

The reaction is exothermic and requires careful temperature control.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer.

-

Dewar flask for the dry ice/acetone cooling bath.

-

Source of dry acetylene gas.

-

Sodium metal.

-

Anhydrous liquid ammonia.

-

Ethylene oxide.

-

Ammonium chloride.

-

Diethyl ether (anhydrous).

-

Magnesium sulfate (anhydrous).

-

Standard distillation apparatus.

Procedure:

Step 1: Preparation of Sodium Acetylide in Liquid Ammonia

-

Set up the three-necked flask with the dry ice condenser and mechanical stirrer in a fume hood.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Carefully condense approximately 500 mL of anhydrous liquid ammonia into the flask.

-

While stirring, introduce a steady stream of dry acetylene gas into the liquid ammonia.

-

In small, carefully cut pieces, add 23 g (1.0 g-atom) of sodium metal to the stirring solution. The addition should be done cautiously to control the exothermic reaction. The characteristic blue color of dissolved sodium should disappear as it reacts with the acetylene. Continue the addition until all the sodium has been added and the solution becomes colorless or greyish-white, indicating the formation of the sodium acetylide suspension.

Step 2: Reaction with Ethylene Oxide

-

Once the sodium acetylide suspension is formed, slowly introduce 44 g (1.0 mol) of pre-cooled ethylene oxide into the reaction mixture. The ethylene oxide should be added dropwise or via a cooled dropping funnel to maintain the reaction temperature below -30 °C.

-

After the addition is complete, allow the reaction mixture to stir at -30 °C for an additional 2-3 hours.

Step 3: Workup and Purification

-

Carefully and slowly add 54 g (1.0 mol) of solid ammonium chloride to the reaction mixture to quench the reaction. This should be done in portions to control the evolution of ammonia gas.

-

Remove the cooling bath and allow the liquid ammonia to evaporate overnight in the fume hood.

-

To the remaining residue, add 200 mL of water to dissolve the inorganic salts.

-

Extract the aqueous layer with three 100 mL portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 55-57 °C at 15 mmHg.

Visualizations

Reaction Pathway Diagram

References

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and Synthesis of 3-Butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyn-1-ol, a bifunctional molecule featuring a terminal alkyne and a primary alcohol, stands as a crucial intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. Its unique structural attributes allow for a diverse range of chemical transformations, making it an invaluable tool for synthetic chemists. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this compound, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to support researchers in their scientific endeavors.

Historical Perspective: The Dawn of Acetylenic Alcohols

The synthesis of this compound is deeply rooted in the foundational work on acetylenic compounds by pioneering chemists at the turn of the 20th century. While a single definitive "discovery" of this compound is not attributed to one individual, its synthesis became possible through the development of general methods for the creation of acetylenic alcohols.

The seminal work of Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s laid the groundwork for the synthesis of propargylic alcohols. The Favorskii reaction , in its broadest sense, describes the nucleophilic addition of an acetylide to a carbonyl compound.[1] This fundamental transformation opened the door to the synthesis of a vast family of acetylenic alcohols.

Early methods for the synthesis of acetylenic alcohols often involved the use of strong bases to deprotonate a terminal alkyne, generating a nucleophilic acetylide anion. This anion could then react with an appropriate electrophile. In the case of this compound, the key precursors are acetylene and a two-carbon electrophile, ethylene oxide.

Key Synthetic Methodologies

Over the decades, several key strategies have emerged for the synthesis of this compound, each with its own set of advantages and limitations. The most prominent methods involve the reaction of an acetylide with ethylene oxide and the reaction of propargyl alcohol with formaldehyde.

Reaction of Acetylide with Ethylene Oxide

This is the most direct and widely employed method for the synthesis of this compound. The core principle involves the nucleophilic ring-opening of ethylene oxide by an acetylide anion. The generation of the acetylide can be achieved through two primary routes: using sodium amide in liquid ammonia or via a Grignard reagent.

This classical method involves the deprotonation of acetylene with sodium amide in liquid ammonia to form sodium acetylide. The subsequent reaction with ethylene oxide yields the alkoxide of this compound, which is then protonated upon workup. While effective, this method requires the use of cryogenic liquid ammonia and careful handling of sodium metal. The yields for this method have been reported to be inconsistent, ranging from 15-45%.[2]

The use of a Grignard reagent, specifically ethynylmagnesium halide, offers a more convenient and often higher-yielding alternative to the sodium amide method. In this approach, a pre-formed Grignard reagent, such as ethylmagnesium bromide, is reacted with acetylene to generate ethynylmagnesium bromide. This organometallic species then acts as the nucleophile to open the ethylene oxide ring. This method is particularly well-suited for industrial-scale production due to its milder reaction conditions and improved safety profile.

Reaction of Propargyl Alcohol with Formaldehyde

An alternative, though less direct, route to this compound involves the reaction of propargyl alcohol with formaldehyde. This reaction is more commonly associated with the synthesis of 2-butyne-1,4-diol, where two equivalents of formaldehyde react with acetylene. However, under specific conditions, the reaction can be controlled to favor the formation of propargyl alcohol, which can then be further reacted. It is important to note that the direct synthesis of this compound from propargyl alcohol and formaldehyde is not the primary route and is often a side reaction in the synthesis of other acetylenic compounds.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods of this compound, providing a comparative overview of their efficiency.

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Acetylide | 1. Acetylene, Sodium Amide2. Ethylene Oxide | Liquid Ammonia | -33 | Not specified | 15-45 | [2] |

| Grignard Reagent (Industrial) | 1. Chlorobutane, Mg, Acetylene2. Ethylene Oxide | Tetrahydrofuran | 0-25 | ~4 hours | High (not specified) | Patent CN102320927A |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Ethynylmagnesium Bromide (Grignard Method)

This protocol is adapted from established Grignard reaction procedures with acetylenes and epoxides.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (dried)

-

Ethylene oxide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of ethyl bromide in anhydrous THF dropwise to initiate the Grignard reaction. Once the reaction is complete, a solution of ethylmagnesium bromide is obtained.

-

Formation of Ethynylmagnesium Bromide: Cool the ethylmagnesium bromide solution in an ice bath. Bubble dry acetylene gas through the stirred solution. The completion of the reaction is indicated by the cessation of ethane evolution.

-

Reaction with Ethylene Oxide: While maintaining the temperature at 0-10°C, slowly add a solution of ethylene oxide in anhydrous THF to the ethynylmagnesium bromide solution.

-

Work-up: After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature (20-25°C). Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by distillation to yield this compound.

Protocol 2: Synthesis of 2-Butyn-1-ol (Illustrative of Acetylide Chemistry)

While not a direct synthesis of this compound, this protocol from Organic Syntheses for a related acetylenic alcohol illustrates the classical sodium amide in liquid ammonia technique.

Materials:

-

Sodium

-

Liquid ammonia

-

Ferric nitrate (catalyst)

-

3-Chloro-2-buten-1-ol

-

Ammonium chloride

Procedure:

-

Preparation of Sodium Amide: In a flask equipped for low-temperature reactions, condense liquid ammonia. Add a catalytic amount of ferric nitrate followed by small pieces of sodium metal until the blue color persists, indicating the formation of sodium amide.

-

Reaction: To the stirred solution of sodium amide in liquid ammonia, add 3-chloro-2-buten-1-ol dropwise. Allow the reaction to proceed overnight.

-

Quenching: Carefully add solid ammonium chloride to quench the excess sodium amide.

-

Work-up and Purification: Allow the ammonia to evaporate. Extract the residue with ether, dry the ethereal solution, and remove the solvent. The resulting crude product is purified by distillation to yield 2-butyn-1-ol.[1]

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.

Figure 1: Reaction mechanism for the Grignard synthesis of this compound.

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound represents a classic yet enduring area of organic chemistry. From its conceptual origins in the Favorskii reaction to the development of robust and scalable industrial processes, the methodologies for its preparation have evolved significantly. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, their historical context, and their practical nuances is essential for leveraging this versatile building block in the creation of novel and impactful molecules. The data, protocols, and mechanistic diagrams presented in this guide offer a comprehensive resource to support these endeavors.

References

An In-depth Technical Guide to 3-Butyn-1-ol (CAS 927-74-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyn-1-ol, with the Chemical Abstracts Service (CAS) number 927-74-2, is a bifunctional organic compound featuring both a terminal alkyne and a primary alcohol functional group.[1] This unique structure makes it a valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of chemical transformations, such as addition reactions at the triple bond and modifications of the hydroxyl group, has led to its use as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[2] In the pharmaceutical industry, this compound is notably used in the synthesis of the third-generation antihistamine, Fexofenadine, as well as other therapeutic agents targeting the central nervous system and viral infections.[2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 927-74-2 | [1] |

| Molecular Formula | C₄H₆O | |

| Molecular Weight | 70.09 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Faint, characteristic ether-like or acetylenic | |

| Melting Point | -63.6 °C (lit.) | |

| Boiling Point | 128.9 °C (lit.) | |

| Density | 0.926 g/mL at 25 °C (lit.) | |

| Refractive Index (n²⁰/D) | 1.441 (lit.) | |

| Solubility | Moderately soluble in water; miscible with common organic solvents (e.g., ethanol, diethyl ether, acetone) | |

| Flash Point | 36 °C (96.8 °F) - closed cup |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.76 (t, 2H), 2.41 (td, 2H), 1.98 (t, 1H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 80.7, 69.5, 60.9, 23.0 | |

| Infrared (IR, liquid film) | ν (cm⁻¹): 3300 (O-H stretch, C≡C-H stretch), 2940 (C-H stretch), 2120 (C≡C stretch), 1050 (C-O stretch) |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the nucleophilic opening of ethylene oxide by an acetylide anion. This method provides a direct and efficient route to the desired product.

Experimental Protocol: Synthesis from Lithium Acetylide and Ethylene Oxide

This protocol is a representative procedure based on established chemical principles for the synthesis of this compound.

Materials:

-

Liquid ammonia

-

Lithium metal

-

Acetylene gas, purified

-

Ethylene oxide, condensed

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Hydrochloric acid (dilute)

-

Sodium sulfate or magnesium sulfate (anhydrous)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Condense approximately 500 mL of ammonia into the flask.

-

Carefully add small pieces of lithium metal (approx. 0.5 mol) to the liquid ammonia with stirring until a persistent blue color is obtained. A catalytic amount of ferric nitrate can be added to initiate the formation of lithium amide.

-

Bubble purified acetylene gas through the solution until the blue color disappears, indicating the complete formation of lithium acetylide.

-

In a separate flask, condense ethylene oxide (approx. 0.5 mol) and dissolve it in an equal volume of cold, anhydrous diethyl ether or THF.

-

Slowly add the solution of ethylene oxide to the stirred suspension of lithium acetylide in liquid ammonia, maintaining the temperature below -33 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir for several hours while the ammonia slowly evaporates overnight through the condenser.

-

After the ammonia has evaporated, cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extract the aqueous layer with three portions of diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Caption: Synthesis of this compound via acetylide addition to ethylene oxide.

Key Reactions and Applications in Drug Development

This compound serves as a versatile precursor for a variety of chemical transformations, making it a valuable tool in drug discovery and development.

Hydrogenation to 3-Buten-1-ol

Selective hydrogenation of the alkyne moiety in this compound yields 3-Buten-1-ol, another important synthetic intermediate. The choice of catalyst is crucial to prevent over-reduction to butanol.

This protocol is based on a patented procedure for the selective hydrogenation of this compound.

Materials:

-

This compound

-

Ethanol

-

Raney Nickel catalyst

-

Hydrogen gas

-

Nitrogen gas

Procedure:

-

Charge a high-pressure autoclave with 100 g (1.4 mol) of this compound, 400 mL of ethanol, and 2 g of Raney Nickel catalyst.

-

Purge the autoclave with nitrogen gas for 15 minutes.

-

Heat the mixture to 50 °C with stirring.

-

Introduce hydrogen gas into the autoclave and maintain a pressure of 1.0 MPa.

-

Monitor the reaction progress by gas chromatography (GC). The reaction is considered complete when the concentration of the starting material is less than 1%.

-

After completion, cool the reactor, release the pressure, and filter the catalyst. The catalyst can be recovered for reuse.

-

The filtrate is subjected to distillation to first remove the ethanol solvent, followed by fractional distillation of the residue to obtain pure 3-Buten-1-ol.

Sonogashira Coupling

The terminal alkyne of this compound is readily employed in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides. This reaction is fundamental in the synthesis of complex molecular architectures found in many pharmaceutical agents.

The following is a representative protocol for the Sonogashira coupling of an aryl iodide with an alkynol, adapted for this compound based on a procedure for a similar substrate.

Materials:

-

This compound

-

Aryl iodide (e.g., 4-iodotoluene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Ethyl acetate

-

Hydrochloric acid (2 M)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Add degassed triethylamine (10 mL) followed by this compound (1.2 mmol).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Toxicology and Safety

This compound is a flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is classified as an irritant, causing skin and serious eye irritation. Inhalation may lead to respiratory tract irritation. Acute exposure can affect the eyes, skin, and respiratory system, and prolonged or repeated exposure may have effects on the central nervous system.

Table 3: Toxicological and Safety Information

| Hazard Classification | GHS Statements | Reference(s) |

| Flammable Liquid | H226: Flammable liquid and vapor | |

| Skin Irritation | H315: Causes skin irritation | |

| Eye Irritation | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat, use in a fume hood | |

| Storage | Store in a tightly sealed, light-resistant container in a cool, well-ventilated area away from oxidizing agents and acids. Recommended storage temperature is between 2°C and 8°C. |

Conclusion

This compound (CAS 927-74-2) is a cornerstone intermediate in modern organic synthesis, particularly for applications in drug discovery and development. Its dual functionality allows for a diverse range of chemical modifications, providing access to complex molecular scaffolds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the research and development of new chemical entities. The provided experimental protocols offer a starting point for the practical application of this versatile building block in the laboratory.

References

An In-depth Technical Guide to the Physical Properties of 3-Butyn-1-OL

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the boiling and melting points of 3-Butyn-1-OL, a terminal acetylenic compound. The information herein is compiled to support research, development, and quality control activities. This guide includes key physical property data, detailed experimental protocols for their determination, and workflow diagrams to illustrate the methodologies.

Physical Properties of this compound

This compound is a colorless to pale yellow liquid at room temperature with a characteristic odor.[1] It is a versatile intermediate in organic synthesis, notably used in palladium-catalyzed coupling reactions and in the preparation of pharmaceutical ingredients.[2] Accurate knowledge of its physical properties, such as boiling and melting points, is crucial for its handling, purification, and application in various chemical processes.

The physical and chemical data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Boiling Point | 128.9 °C | [2][3][4] |

| 129 °C | ||

| 129-130 °C | ||

| Melting Point | -63.6 °C | |

| -63 °C | ||

| Density | 0.926 g/mL at 25 °C | |

| Refractive Index | n20/D 1.441 | |

| Molecular Formula | C4H6O | |

| Molecular Weight | 70.09 g/mol |

Experimental Protocols

The determination of boiling and melting points are fundamental analytical procedures for the characterization and purity assessment of chemical compounds. The following sections detail the standard methodologies for these measurements.

Protocol 1: Boiling Point Determination by the Capillary Method (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of a small quantity of liquid. The principle relies on the definition of a boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube

-

High-temperature resistant oil (e.g., mineral oil or silicone oil)

-

Thermometer (calibrated)

-

Small test tube (e.g., 100 x 12 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end downwards.

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, which should be filled with oil to a level above the side-arm junction. The sample should be positioned near the center of the main tube.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or heating element. The shape of the tube promotes convection currents, ensuring uniform heat distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Upon reaching the boiling point, the vapor pressure of the sample will overcome the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tip.

-

Boiling Point Reading: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

Final Determination: The stream of bubbles will slow and then stop. The exact temperature at which the liquid begins to enter the capillary tube is the boiling point. Record this temperature.

-

Verification: For accuracy, it is advisable to repeat the procedure to obtain consistent readings.

Protocol 2: Melting Point Determination

Since this compound has a melting point of -63.6 °C, its determination requires a low-temperature apparatus. The general principle remains the same as for solids, using a capillary method but with a cooling bath instead of a heating bath.

Apparatus:

-

Melting point apparatus with cooling capability (or a suitable cooling bath, e.g., dry ice/acetone)

-

Thermometer or temperature probe accurate at low temperatures

-

Capillary tubes (sealed at one end)

-

Stirring mechanism for the cooling bath

Procedure:

-

Sample Preparation: A small amount of this compound is introduced into a capillary tube. The sample is then frozen, for instance, by dipping the capillary into liquid nitrogen.

-

Apparatus Setup: The cooling bath is prepared and allowed to equilibrate at a temperature well below the expected melting point.

-

Measurement Initiation: The capillary tube containing the frozen sample is placed in the melting point apparatus or cooling bath, attached to a thermometer.

-

Controlled Warming: The bath is allowed to warm up very slowly, at a controlled rate (e.g., 1-2 °C per minute). The bath should be stirred continuously to ensure a uniform temperature.

-

Observation: The sample is observed closely through a magnifying lens.

-

Melting Range Determination: Two temperatures are recorded:

-

Initial Melting Point: The temperature at which the first drop of liquid appears.

-

Final Melting Point: The temperature at which the last solid crystal disappears, and the substance becomes completely liquid. For a pure substance, this melting range should be narrow (typically 0.5-1.0 °C).

-

References

An In-depth Technical Guide to the Stability and Reactivity of 3-Butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyn-1-ol (CAS No. 927-74-2), also known as homopropargyl alcohol, is a bifunctional organic compound featuring both a terminal alkyne and a primary alcohol functional group.[1][2] This unique structure makes it a valuable and versatile building block in organic synthesis, particularly in the pharmaceutical and materials science industries.[3][4] It serves as a key intermediate in the synthesis of various compounds, including oxygen-containing heterocycles and active pharmaceutical ingredients like fexofenadine.[3] This guide provides a comprehensive overview of the stability and reactivity profile of this compound, supported by quantitative data, experimental protocols, and detailed diagrams to inform its safe handling, storage, and application in research and development.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature. It is miscible with alcohols and other common organic solvents but immiscible with aliphatic hydrocarbons.

| Property | Value | Source |

| Molecular Formula | C₄H₆O | |

| Molecular Weight | 70.09 g/mol | |

| Melting Point | -63.6 °C | |

| Boiling Point | 128.9 °C | |

| Density | 0.926 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.441 | |

| Flash Point | 36 °C (97 °F) | |

| pKa | 14.22 ± 0.10 (Predicted) | |

| Solubility | Miscible with water, alcohols, and organic solvents. Immiscible with aliphatic hydrocarbons. |

Stability Profile

This compound is generally stable under standard laboratory conditions. However, its stability is influenced by temperature, exposure to incompatible materials, and storage environment.

| Parameter | Description | Source |

| General Stability | Stable under normal conditions. | |

| Storage Temperature | Recommended storage is between 2°C and 8°C, in a flammables area. Can be stored at room temperature, sealed in a dry, dark place. For stock solutions, -80°C for 6 months or -20°C for 1 month is recommended. | |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, copper, and copper alloys. | |

| Hazardous Decomposition | Under high heat or combustion, it may release toxic fumes, including carbon monoxide and carbon dioxide. | |

| Hazardous Reactions | None reported under normal processing. |

Storage and Handling Considerations

For safe handling and to maintain its integrity, this compound should be stored in tightly sealed, light-resistant containers under an inert atmosphere (e.g., nitrogen). The storage area should be cool, dry, and well-ventilated, away from sources of ignition as the compound is flammable. Appropriate personal protective equipment, including gloves and eye protection, is recommended during use.

Caption: Logical diagram of storage conditions and incompatibilities.

Reactivity Profile

The reactivity of this compound is dictated by its two functional groups: the terminal alkyne and the primary alcohol. This dual reactivity allows it to participate in a wide array of chemical transformations.

Caption: Overview of the primary reaction pathways for this compound.

Reactions Involving the Alkyne Group

The electron-rich triple bond of this compound readily undergoes electrophilic addition reactions.

-

Hydrogenation (Reduction): The triple bond can be partially or fully reduced.

-

Partial Reduction: Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, or reduction with Na in liquid ammonia can yield the corresponding alkene, 3-Buten-1-ol. A patented method describes the selective hydrogenation to 3-buten-1-ol using a Raney's nickel or ruthenium-carbon catalyst.

-

Full Reduction: In the presence of catalysts like platinum, palladium, or nickel, hydrogen adds across both π-bonds to reduce the alkyne to the corresponding alkane, 1-butanol.

-

-

Hydration: In the presence of aqueous acid and a mercury(II) sulfate catalyst, water adds across the triple bond. Following Markovnikov's rule, this reaction with a terminal alkyne initially forms an enol, which rapidly tautomerizes to the more stable keto form, yielding a ketone.

-

Hydroboration-Oxidation: This two-step reaction provides an anti-Markovnikov addition of water across the triple bond. Reaction with a sterically hindered borane (like disiamylborane, Sia₂BH) followed by oxidation with hydrogen peroxide in a basic solution yields an aldehyde.

-

Halogenation: Halogens such as bromine (Br₂) and chlorine (Cl₂) can add across the triple bond. The reaction can proceed in one or two steps, potentially yielding dihaloalkene or tetrahaloalkane products.

-

Coupling Reactions: As a terminal alkyne, this compound is a valuable substrate in various coupling reactions. It has been used in palladium-catalyzed coupling with β-tetrionic acid bromide to synthesize alkynyl-substituted furanones.

-

Click Chemistry: The terminal alkyne group makes this compound a suitable reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction forms a stable triazole ring, linking the butynol moiety to another molecule containing an azide group.

Reactions Involving the Hydroxyl Group

As a primary alcohol, the -OH group of this compound undergoes typical alcohol reactions.

-

Oxidation: The oxidation product depends on the reagent and reaction conditions.

-

To Aldehyde: Milder oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) oxidize the primary alcohol to an aldehyde (but-3-ynal) without affecting the alkyne. To obtain the aldehyde, the product should be distilled off as it forms to prevent over-oxidation.

-

To Carboxylic Acid: Stronger oxidizing agents, such as chromic acid (H₂CrO₄, Jones reagent) or potassium permanganate (KMnO₄), will oxidize the primary alcohol to a carboxylic acid (but-3-ynoic acid). This often occurs when the reaction is heated under reflux with an excess of the oxidizing agent.

-

-

Esterification: It reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions to form esters.

-

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group for nucleophilic substitution. It can be converted to a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (using reagents like SOCl₂ or PBr₃), to facilitate subsequent substitution reactions at that carbon.

Experimental Protocols

Selective Hydrogenation of this compound to 3-Buten-1-ol

This protocol is adapted from a patented synthetic method for producing 3-Buten-1-ol.

Objective: To selectively reduce the alkyne in this compound to an alkene without reducing the alkene further to an alkane.

Materials:

-

This compound (100g, 1.4 mol)

-

Ethanol (400 mL)

-

Raney's Nickel catalyst (2g)

-

High-pressure autoclave (1 L capacity)

-

Nitrogen (N₂) gas

-

Hydrogen (H₂) gas

-

Filtration apparatus

-

Distillation apparatus

-

Gas Chromatography (GC) equipment for analysis

Procedure:

-

Reactor Setup: Charge a 1-liter autoclave with 100g (1.4 mol) of this compound, 400 mL of ethanol, and 2g of Raney's nickel catalyst.

-

Inerting: Seal the autoclave and purge the system with nitrogen gas for 15 minutes to remove all oxygen.

-

Heating: Heat the reaction mixture to 50°C while stirring.

-

Hydrogenation: Introduce hydrogen gas into the autoclave, maintaining a constant pressure of 1.0 MPa.

-

Monitoring: After 1 hour, begin taking samples periodically and analyze them by Gas Chromatography (GC) to monitor the disappearance of the starting material.

-

Reaction Completion: Terminate the reaction when the concentration of this compound is less than 1% by mass.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to recover the Raney's nickel catalyst, which can be reused.

-

Purification:

-

First, distill the filtrate at atmospheric pressure to remove and recover the ethanol solvent.

-

Then, subject the remaining crude product to fractional distillation to obtain pure 3-Buten-1-ol.

-

Expected Outcome: The expected yield of 3-Buten-1-ol is approximately 91.2g (88.7% yield) with a purity of >98%.

References

An In-depth Technical Guide to 3-Butyn-1-ol and its Synonyms for Researchers and Drug Development Professionals

An authoritative overview of 3-butyn-1-ol, encompassing its chemical identity, physical and chemical properties, synthesis protocols, and key applications in pharmaceutical research and development.

This technical guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on this compound. It details the compound's various synonyms, presents its physicochemical properties in a structured format, and offers detailed experimental protocols for its synthesis. Furthermore, this guide explores the significant role of this compound as a versatile building block in the synthesis of complex molecules, with a particular focus on its application in the production of the antihistamine fexofenadine and its utility in click chemistry.

Chemical Identity and Synonyms

This compound is a primary alcohol and a terminal alkyne. Its formal IUPAC name is but-3-yn-1-ol .[1] This bifunctional molecule is a valuable intermediate in organic synthesis. It is also known by a variety of other names, which are essential to recognize when reviewing scientific literature and chemical catalogs.

| Identifier Type | Value |

| IUPAC Name | but-3-yn-1-ol[1] |

| CAS Number | 927-74-2 |

| Molecular Formula | C4H6O |

| Molecular Weight | 70.09 g/mol |

| Common Synonyms | 4-hydroxy-1-butyne, 3-Butynol, 3-Butynyl alcohol, 1-Butyn-4-ol, Homopropargyl alcohol, (2-Hydroxyethyl)acetylene[2] |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, storage, and application in experimental work. The following table summarizes its key properties.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 128.9 °C | [3] |

| Melting Point | -63.6 °C | |

| Density | 0.926 g/mL at 25 °C | |

| Refractive Index | 1.441 at 20 °C | |

| Solubility | Miscible with alcohols and organic solvents. | |

| Flash Point | 36 °C (96.8 °F) - closed cup |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods. One of the most common and effective industrial methods involves the Grignard reaction.

Grignard Reaction-Based Synthesis

This protocol describes a synthesis method utilizing a Grignard reagent, which offers high yield and mild reaction conditions suitable for industrial production.

Materials:

-

Chlorobutane

-

Magnesium chips

-

Bromoethane (initiator)

-

Acetylene gas

-

Tetrahydrofuran (THF), anhydrous

-

Ethylene oxide

Procedure:

-

Grignard Reagent Formation: In a 5000 L Grignard reaction kettle, add 800-1200 parts by mass of chlorobutane, 200-300 parts by mass of magnesium chips, and 1-5 parts by mass of bromoethane. Heat the mixture to 60 °C to initiate the reaction.

-

Introduce 250-300 parts by mass of acetylene gas into the reaction kettle to produce monoethynyl magnesium chloride.

-

Reaction with Ethylene Oxide: In a separate 5000 L dropping kettle, prepare a solution of 400-500 parts by mass of ethylene oxide in 2000-3000 L of anhydrous tetrahydrofuran.

-

Slowly add the ethylene oxide solution to the monoethynyl magnesium chloride reagent at a temperature of 0-10 °C.

-

Quenching and Isolation: After the addition is complete, allow the reaction to proceed for 2 hours under heat insulation, during which the temperature will rise to 20-25 °C.

-

Quench the reaction by adding water.

-

Transfer the reaction liquid to a rectifying tower to recover the tetrahydrofuran and obtain the target product, this compound.

Applications in Drug Development

This compound is a critical intermediate in the synthesis of various pharmaceutical compounds. Its bifunctionality allows for diverse chemical transformations, making it a valuable tool for medicinal chemists.

Intermediate in the Synthesis of Fexofenadine

Fexofenadine, a widely used second-generation antihistamine, is synthesized using this compound as a key starting material. The synthesis involves several steps to construct the complex molecular architecture of the drug.

Role in Click Chemistry

The terminal alkyne group in this compound makes it a suitable reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is widely employed in drug discovery, bioconjugation, and materials science for its high efficiency, specificity, and biocompatibility. The hydroxyl group can be further functionalized to attach the alkyne moiety to various molecules of interest.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopy Type | Key Data Points |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR Spectroscopy | Spectral data available. |

| Mass Spectrometry | Spectral data available. |

Safety and Handling

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber).

-

Skin and Body Protection: Laboratory coat and other protective clothing as necessary.

-

Respiratory Protection: Use in a fume hood. If inhalation risk is high, a NIOSH-approved respirator is recommended.

Storage:

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

In case of exposure:

-

Skin Contact: Immediately flush skin with plenty of water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

Methodological & Application

The Versatility of 3-Butyn-1-ol in Palladium-Catalyzed Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butyn-1-ol is a versatile building block in organic synthesis, featuring a terminal alkyne and a primary alcohol functional group. This unique combination allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, provide a powerful platform for the functionalization of this compound. This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed coupling reactions, namely the Sonogashira, Heck, Suzuki, and Stille reactions. Additionally, an application in the synthesis of substituted furans is presented.

I. Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] this compound, with its terminal alkyne, is an excellent substrate for this reaction, enabling the synthesis of a variety of aryl- and vinyl-substituted alkynols. These products can serve as key intermediates in the synthesis of more complex molecules.[2]

Quantitative Data

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 6 | 85-95 |

| 2 | 4-Iodoanisole | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 6 | 88 |

| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 6 | 92 |

| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ (3) | P(p-tol)₃ (6) | DBU | THF | 6 | 75 |

Data is representative and may vary based on specific reaction conditions and scale.

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with an Aryl Bromide

This protocol is adapted from a procedure for the coupling of a similar substrate, 2-methyl-3-butyn-2-ol, with aryl bromides.[1]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(p-tolyl)phosphine (P(p-tol)₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

This compound

-

Aryl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for organic synthesis (e.g., Schlenk tube, syringes)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and P(p-tol)₃ (0.06 mmol, 6 mol%).

-

Add 5 mL of degassed anhydrous THF via syringe.

-

Sequentially add DBU (3.0 mmol), this compound (1.2 mmol), and the aryl bromide (1.0 mmol) via syringe. If the aryl bromide is a solid, it should be added as a solution in a small amount of degassed THF.

-

Place the reaction vessel in a preheated oil bath at 80 °C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-aryl-but-3-yn-1-ol product.

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle of the Sonogashira coupling reaction.

II. Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex.[3][4] While this compound itself is not an alkene, its derivatives or the in-situ generated alkenes from it can participate in Heck-type reactions. More commonly, allylic alcohols, which are structurally similar to potential derivatives of this compound, are used in Heck reactions to produce α,β-unsaturated aldehydes and ketones.

Quantitative Data for Heck Coupling of a Representative Allylic Alcohol

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 4-Bromoacetophenone | Allyl Alcohol | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | DMF | 12 | 85 | | 2 | 1-Iodonaphthalene | Crotyl Alcohol | PdCl₂(PPh₃)₂ (2) | - | Et₃N | Acetonitrile | 8 | 78 | | 3 | 4-Bromotoluene | Cinnamyl Alcohol | Pd(OAc)₂ (1) | Tri(o-tolyl)phosphine (2) | K₂CO₃ | DMA | 10 | 90 |

Data is for representative allylic alcohols and may serve as a starting point for optimization with this compound derivatives.

Experimental Protocol: Heck Reaction of an Aryl Bromide with an Allylic Alcohol

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Aryl bromide

-

Allylic alcohol (e.g., a derivative of this compound)

-

N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

In a Schlenk tube, combine Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add the aryl bromide (1.0 mmol), the allylic alcohol (1.2 mmol), and 5 mL of degassed DMF.

-

Stir the mixture at 100 °C for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired product.

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.

III. Suzuki Coupling

The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate. To utilize this compound in a Suzuki coupling, it would first need to be converted into an organoboron derivative, or alternatively, a derivative of this compound (e.g., a halide or triflate) could be coupled with a boronic acid.

Quantitative Data for a Representative Suzuki Coupling

| Entry | Aryl Halide/Triflate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 95 | | 2 | 1-Naphthyl triflate | Vinylboronic acid pinacol ester | PdCl₂(dppf) (2) | - | K₃PO₄ | Dioxane | 8 | 88 | | 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene | 16 | 92 |

This data represents general Suzuki couplings and would need to be adapted for substrates derived from this compound.

Experimental Protocol: Suzuki Coupling of an Aryl Bromide with a Boronic Acid

Materials:

-

Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

Aryl bromide (derived from or for coupling with a this compound derivative)

-

Boronic acid

-

Toluene, Ethanol, and Water

-

Nitrogen or Argon gas for inert atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

-

Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

The flask is evacuated and backfilled with an inert gas.

-

A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added.

-

The mixture is heated to 90 °C and stirred for 12 hours.

-

After cooling, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

-

The crude product is purified by column chromatography.

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki coupling reaction.

IV. Stille Coupling

The Stille reaction couples an organotin compound with an organic halide or triflate. Similar to the Suzuki reaction, this compound would need to be converted to either an organostannane derivative (e.g., tributyl(but-3-yn-1-yloxy)stannane) or a halide/triflate to participate in this reaction.

Quantitative Data for a Representative Stille Coupling

| Entry | Organic Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 1 | Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | THF | 16 | 90 | | 2 | 4-Bromotoluene | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ (3) | - | Toluene | 12 | 85 | | 3 | 2-Iodothiophene | 2-(Tributylstannyl)furan | Pd₂(dba)₃ (1) | P(furyl)₃ (4) | Dioxane | 8 | 92 |

This data represents general Stille couplings and would need to be adapted for substrates derived from this compound.

Experimental Protocol: Stille Coupling of an Aryl Halide with an Organostannane

Materials:

-

Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Aryl halide

-

Organostannane (e.g., derived from this compound)

-

Anhydrous and degassed solvent (e.g., Toluene or THF)

-

Nitrogen or Argon gas for inert atmosphere

-